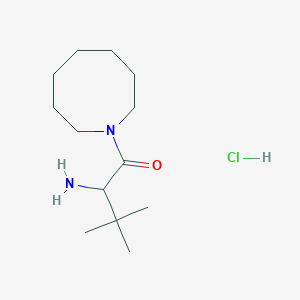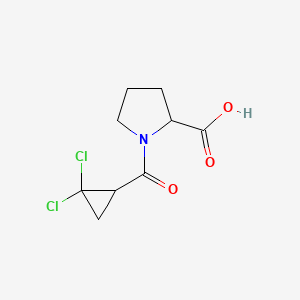
1-(2,2-Dichlorocyclopropanecarbonyl)pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Dichlorocyclopropanecarbonyl)pyrrolidine-2-carboxylic acid (DCPC) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including drug discovery, medicinal chemistry, and chemical biology. DCPC is a cyclic amino acid that contains a cyclopropane ring and two chlorine atoms, which make it a unique and versatile molecule. In
Aplicaciones Científicas De Investigación
1-(2,2-Dichlorocyclopropanecarbonyl)pyrrolidine-2-carboxylic acid has shown promising results in various scientific research applications, including drug discovery, medicinal chemistry, and chemical biology. This compound has been used as a building block in the synthesis of various biologically active compounds such as antitumor agents, antimicrobial agents, and antiviral agents. This compound has also been used as a tool in chemical biology to study protein-ligand interactions and enzyme mechanisms. This compound has shown to be a potent inhibitor of various enzymes such as serine proteases, metalloproteases, and kinases.
Mecanismo De Acción
The mechanism of action of 1-(2,2-Dichlorocyclopropanecarbonyl)pyrrolidine-2-carboxylic acid involves its ability to bind to the active site of enzymes and inhibit their activity. This compound contains a cyclopropane ring that is highly strained, making it an excellent mimic of the transition state of enzyme-catalyzed reactions. This compound binds to the enzyme's active site and forms a stable complex, preventing the substrate from binding and inhibiting the enzyme's activity. The inhibition of enzyme activity by this compound has been shown to be reversible and dose-dependent.
Biochemical and Physiological Effects
This compound has shown to have various biochemical and physiological effects on the body. This compound has been shown to inhibit the activity of various enzymes involved in blood clotting, inflammation, and cancer progression. This compound has also been shown to have antiviral and antimicrobial activity. This compound has been shown to have low toxicity and is well-tolerated in animals, making it a promising candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,2-Dichlorocyclopropanecarbonyl)pyrrolidine-2-carboxylic acid has several advantages and limitations for lab experiments. The advantages of this compound include its ability to inhibit the activity of various enzymes, its high potency, and its low toxicity. The limitations of this compound include its complex synthesis method, its limited availability, and its high cost. This compound also requires specific storage conditions, such as being stored in a dry and cool environment, to maintain its stability and potency.
Direcciones Futuras
For 1-(2,2-Dichlorocyclopropanecarbonyl)pyrrolidine-2-carboxylic acid include the synthesis of analogs with improved potency and selectivity, the development of this compound-based inhibitors for specific enzymes and diseases, and the exploration of this compound's potential as a therapeutic agent for various diseases. This compound's ability to mimic the transition state of enzyme-catalyzed reactions also opens up new avenues for studying enzyme mechanisms and protein-ligand interactions. Overall, this compound is a versatile and exciting molecule with significant potential for scientific research and drug development.
Métodos De Síntesis
The synthesis of 1-(2,2-Dichlorocyclopropanecarbonyl)pyrrolidine-2-carboxylic acid is a complex process that involves multiple steps. The most common method for synthesizing this compound involves the condensation of 2,2-dichlorocyclopropanecarbonyl chloride with pyrrolidine-2-carboxylic acid in the presence of a base such as triethylamine. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and HPLC. The purity and yield of this compound can be improved by optimizing the reaction conditions and purification methods.
Propiedades
IUPAC Name |
1-(2,2-dichlorocyclopropanecarbonyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO3/c10-9(11)4-5(9)7(13)12-3-1-2-6(12)8(14)15/h5-6H,1-4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPZJIDTZQNUFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CC2(Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[1-(4-Chlorophenyl)propan-2-ylamino]piperidin-1-yl]acetamide](/img/structure/B7632383.png)
![1-[(3S)-3-aminopyrrolidin-1-yl]-2-[2-(4-chlorophenyl)-1,3-oxazol-4-yl]ethanone;hydrochloride](/img/structure/B7632390.png)
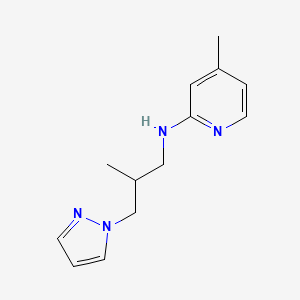
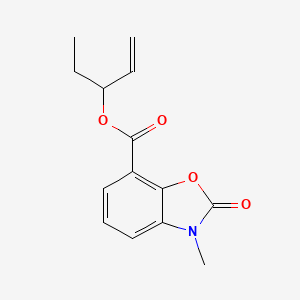
![tert-butyl N-[1-[(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)amino]-2-methylpropan-2-yl]carbamate](/img/structure/B7632411.png)
![2-Methylpropyl 4-[(2-hydroxycyclohexyl)amino]piperidine-1-carboxylate](/img/structure/B7632422.png)
![N-[(7-methoxy-1-benzofuran-2-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B7632435.png)
![2-[4-[[3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]phenyl]ethanol](/img/structure/B7632440.png)
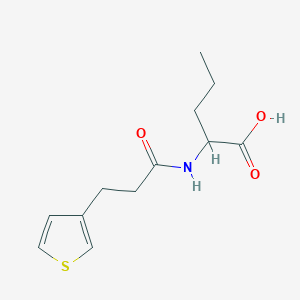
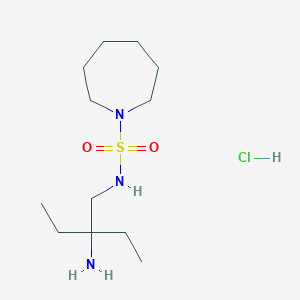
![(E)-3-[4-[(5-chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]phenyl]prop-2-enoic acid](/img/structure/B7632464.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-2,2-dimethylbutanamide;hydrochloride](/img/structure/B7632477.png)
